Cas no 158205-19-7 (5-amino-6-bromo-2,3-dihydro-1H-inden-1-one)

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one structure
158205-19-7 structure
商品名:5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
CAS番号:158205-19-7
MF:C9H8NOBr
メガワット:226.06992
MDL:MFCD16877204
CID:819905
PubChem ID:10398776

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • 1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro-
    • 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
    • 5-amino-6-bromo-2,3-didydro-1H-inden-1-one
    • 5-amino-6-bromo-2,3-dihydroinden-1-one
    • CCOFLYKTUCBGSG-UHFFFAOYSA-N
    • AKOS015918245
    • DS-19438
    • DTXSID20439277
    • MFCD16877204
    • 158205-19-7
    • SCHEMBL434862
    • 5-amino-6-bromo-1-indanone
    • DB-085746
    • CS-0149928
    • MDL: MFCD16877204
    • インチ: InChI=1S/C9H8BrNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2
    • InChIKey: CCOFLYKTUCBGSG-UHFFFAOYSA-N
    • ほほえんだ: C1CC(=O)C2=CC(=C(C=C21)N)Br

計算された属性

  • せいみつぶんしりょう: 224.97894
  • どういたいしつりょう: 224.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 43.09

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZN324-200mg
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
158205-19-7 96%
200mg
446.0CNY 2021-07-10
Alichem
A079000499-1g
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
158205-19-7 96%
1g
1,383.06 USD 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZN324-100mg
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
158205-19-7 96%
100mg
693CNY 2021-05-07
eNovation Chemicals LLC
Y0998607-5g
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
158205-19-7 95%
5g
$560 2024-08-02
Aaron
AR001QQ6-250mg
1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro-
158205-19-7 96%
250mg
$29.00 2025-02-11
1PlusChem
1P001QHU-250mg
1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro-
158205-19-7 96%
250mg
$56.00 2024-06-20
Aaron
AR001QQ6-100mg
1H-Inden-1-one, 5-amino-6-bromo-2,3-dihydro-
158205-19-7 96%
100mg
$22.00 2025-02-11
A2B Chem LLC
AA80194-5g
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
158205-19-7 96%
5g
$310.00 2024-04-20
A2B Chem LLC
AA80194-100mg
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
158205-19-7 96%
100mg
$35.00 2024-04-20
A2B Chem LLC
AA80194-250mg
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
158205-19-7 96%
250mg
$51.00 2024-04-20

5-amino-6-bromo-2,3-dihydro-1H-inden-1-one 関連文献

5-amino-6-bromo-2,3-dihydro-1H-inden-1-oneに関する追加情報

Introduction to 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS No. 158205-19-7) and Its Emerging Applications in Chemical Biology

The compound 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS No. 158205-19-7) represents a significant molecule in the realm of chemical biology, exhibiting a unique structural framework that has garnered considerable attention from researchers exploring novel pharmacophores. As a derivative of indenone, this heterocyclic compound features both amino and bromo substituents, which contribute to its versatile reactivity and potential biological activity. The molecular structure of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one not only underscores its synthetic utility but also positions it as a promising candidate for further exploration in medicinal chemistry and drug discovery.

In recent years, the field of chemical biology has witnessed an increasing interest in small molecules that can modulate biological pathways with high specificity. The structural motif of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one aligns well with this trend, as it combines the scaffold of indenone—a known pharmacophore—with functional groups that can interact with biological targets. The presence of the amino group allows for further derivatization, enabling the creation of libraries of analogs with tailored properties. Meanwhile, the bromo substituent serves as a handle for cross-coupling reactions, facilitating the construction of more complex molecular architectures.

One of the most compelling aspects of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one is its potential application in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling and are implicated in numerous diseases, including cancer. The indeno[1,2-c]pyrrole scaffold has been extensively studied for its kinase inhibitory activity, and modifications to this core structure have led to several clinical candidates. The introduction of a bromo group at the 6-position and an amino group at the 5-position enhances the compound's ability to interact with ATP-binding pockets in kinases, thereby improving its inhibitory potency.

Recent studies have highlighted the importance of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one as a building block for drug discovery efforts targeting protein-protein interactions (PPIs). PPIs are essential for many cellular processes and are often considered "undruggable" due to their lack of well-defined binding pockets. However, small molecules like 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one can disrupt these interactions by binding to surface-exposed residues or by modulating conformational changes in proteins. This approach has shown promise in preclinical studies, where compounds derived from indenone scaffolds have demonstrated efficacy against diseases such as Alzheimer's and Parkinson's.

The synthetic accessibility of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one is another factor that contributes to its appeal in medicinal chemistry. The compound can be readily synthesized through established protocols involving condensation reactions and halogenation steps. This ease of preparation allows researchers to rapidly explore derivatives and optimize properties such as solubility, bioavailability, and metabolic stability. Additionally, the presence of both amino and bromo functional groups provides multiple opportunities for further chemical manipulation, enabling the design of molecules with enhanced pharmacological profiles.

In light of these attributes, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS No. 158205-19-7) has emerged as a valuable intermediate in synthetic chemistry and a lead compound for drug discovery initiatives. Its unique structural features make it well-suited for developing novel therapeutics targeting a wide range of diseases. As research continues to uncover new biological functions and mechanisms, compounds like this one will likely play an increasingly important role in advancing our understanding of disease processes and developing effective treatments.

The future directions for research involving 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one are multifaceted. One area of focus is the exploration of its derivatives as probes for understanding enzyme mechanisms and as tools for modulating protein function in vitro and in vivo. Additionally, computational methods such as virtual screening and molecular dynamics simulations are being employed to predict binding affinities and optimize lead structures before experimental validation. These approaches will accelerate the discovery process and help identify promising candidates for further development.

Another exciting avenue is the investigation of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one's role in combination therapies. By pairing it with other compounds that target different aspects of disease pathways or by designing prodrugs that release multiple active ingredients simultaneously, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Such strategies are particularly relevant in oncology settings where combination treatments have shown greater efficacy compared to single-agent therapies.

The versatility of 5-amino-6-bromo - 2 , 3 - dihydro - 1 H - inden - 1 - one also extends to its application in material science and nanotechnology. Its ability to form coordination complexes with metal ions has been exploited for developing luminescent materials or catalysts with tailored properties. These applications underscore the broad utility of indenone derivatives beyond their traditional role as biologically active compounds.

In conclusion, 5 - amino - 6 - bromo - 2 , 3 - dihydro - 1 H - inden - 1 - one (CAS No . 158205 - 19 - 7 ) is a multifaceted molecule with significant potential across multiple disciplines . Its unique structural features , synthetic accessibility , and diverse applications make it an attractive scaffold for further research . As advancements continue to be made in chemical biology , pharmaceutical development , and material science , compounds like this one will undoubtedly continue to inspire innovation and discovery .

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